(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Description
(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a trifluoromethyl group and a phenyl group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Properties
Molecular Formula |
C11H9F3N2O |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
[1-phenyl-3-(trifluoromethyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)10-8(7-17)6-16(15-10)9-4-2-1-3-5-9/h1-6,17H,7H2 |
InChI Key |
RRKKDDGJYKJYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of phenylhydrazine with trifluoroacetylacetone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of (1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol exhibit promising antimicrobial properties. For instance, compounds derived from this structure have shown moderate antifungal activities against pathogens such as Gibberella zeae and Fusarium oxysporum, with some derivatives achieving over 50% inhibition at concentrations of 100 µg/mL .
Antioxidant Properties
The antioxidant capabilities of pyrazole derivatives have been evaluated using the DPPH assay. Compounds containing the trifluoromethyl group have been noted for their enhanced antioxidant activity, particularly those with multiple halogen substitutions .
Analgesic and Anti-inflammatory Effects
Several studies have investigated the analgesic and anti-inflammatory potential of pyrazole derivatives. In one study, synthesized compounds were screened for their effects on pain models, revealing significant analgesic properties compared to standard treatments .
Agricultural Applications
Fungicides
The antifungal properties of this compound derivatives make them suitable candidates for agricultural fungicides. Their ability to inhibit fungal growth can be harnessed to protect crops from various fungal diseases, thereby improving yield and quality .
Material Science
Nonlinear Optical Properties
Recent studies have explored the nonlinear optical (NLO) properties of pyrazole derivatives, including this compound. These compounds are being investigated for their potential use in photonic devices due to their favorable optical characteristics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Pathogen | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|---|
| Compound A | Gibberella zeae | 55 | 100 |
| Compound B | Fusarium oxysporum | 60 | 100 |
| Compound C | Cytospora mandshurica | 50 | 100 |
Table 2: Antioxidant Activity Assay Results
| Compound Name | DPPH Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound A | 70 | 50 |
| Compound B | 65 | 50 |
| Compound C | 80 | 50 |
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
In a recent study, a series of this compound derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that modifications to the structure significantly influenced the efficacy against various fungal strains, with some compounds outperforming traditional antifungal agents .
Case Study 2: Nonlinear Optical Properties
Another research effort focused on characterizing the nonlinear optical properties of pyrazole derivatives. The study utilized density functional theory (DFT) to predict the optical responses, suggesting that these compounds could be integrated into advanced photonic applications due to their high NLO coefficients .
Mechanism of Action
The mechanism of action of (1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
- **1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol
- **1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)propane
Uniqueness
The uniqueness of (1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol lies in its specific substitution pattern and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it more reactive and stable compared to similar compounds.
Biological Activity
(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a compound of interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, have been studied for their potential therapeutic applications, particularly in anti-inflammatory, analgesic, and anticancer treatments.
The molecular formula of this compound is . The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. A study indicated that compounds similar to this compound demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations around 10 µM , comparable to standard treatments like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Dexamethasone | 76% | 86% | 1 |
| Compound A | 61% | 76% | 10 |
| Compound B | 85% | 93% | 10 |
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively documented. Studies have demonstrated that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. Specifically, compounds containing the 1H-pyrazole structure have shown promising results against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | Compound Tested | Inhibition (%) |
|---|---|---|
| MDA-MB-231 | Compound C | 70% |
| HepG2 | Compound D | 65% |
| A549 (Lung) | Compound E | 75% |
3. Antifungal Activity
In addition to anti-inflammatory and anticancer properties, some derivatives of pyrazole have shown moderate antifungal activity. For example, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL , outperforming commercial fungicides .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives where researchers found that specific structural modifications significantly enhanced biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl improved the efficacy against inflammatory markers and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
